
Ganoderenic acid F
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ganoderenic acid F is typically isolated from Ganoderma lucidum through a series of extraction and purification processes. The biosynthesis of ganoderic acids involves the mevalonate pathway, which is a crucial metabolic route for the production of triterpenoids .
Industrial Production Methods: Industrial production of ganoderic acids, including this compound, often involves the cultivation of Ganoderma lucidum under controlled conditions. Advances in genetic engineering and synthetic biology have enabled the heterologous production of these compounds in engineered yeast strains, which can significantly enhance yield and reduce production time .
Analyse Des Réactions Chimiques
Biosynthetic Pathway and Key Enzymatic Modifications
Ganoderenic acid F originates from the oxidation of lanosterol, a triterpenoid skeleton synthesized via the mevalonate pathway. Cytochrome P450 enzymes (CYPs) mediate critical post-modification steps:
-
CYP5150L8 catalyzes the three-step oxidation of lanosterol to form 3-hydroxy-lanosta-8,24-dien-26-oic acid (GA-HLDOA), a precursor for type II ganoderic acids .
-
CYP512W2 further hydroxylates GA-HLDOA at positions C-7, C-11, or C-15, initiating conjugated double bond formation .
Formation of Conjugated Double Bonds
The hallmark of type II ganoderic acids like this compound is their conjugated double bond system (C7=C8 and C9=C11). This occurs via:
-
Hydroxylation : CYP512W2 introduces hydroxyl groups at C-7 or C-11 .
-
Carbocation Rearrangement : Protonation of the hydroxyl group forms carbocations, which migrate to adjacent carbons (e.g., C-8 or C-9) .
-
Elimination : Loss of water results in conjugated double bonds (Fig. 1) .
Mechanistic Insight :
This non-enzymatic, spontaneous step explains rapid Δ⁷,⁹ formation in vitro .
Stability and Spontaneous Transformations
Intermediate hydroxylated products exhibit instability under physiological conditions:
-
7-hydroxy-GA-HLDOA spontaneously dehydrates to form this compound within 1–3 hours at room temperature .
-
11-hydroxy-GA-HLDOA may isomerize or undergo secondary hydroxylation at C-15, leading to byproducts like ganoderic acid T .
Fermentation Studies and Yield Optimization
In Saccharomyces cerevisiae engineered with CYP512W2 and CYP5150L8:
-
48-hour fermentation : Peak production of this compound (56.44 mg/L) alongside GA-HLDOA (9.66 mg/L) .
-
Carbon source shifts : Transition from glucose to ethanol/glycerol enhances yield due to redox balance adjustments .
Table 2: Fermentation Parameters and Outputs
Parameter | 24 h | 48 h | 144 h |
---|---|---|---|
This compound | 12.3 mg/L | 56.44 mg/L | 58.1 mg/L |
Residual glycerol | 18.2 g/L | 15.6 g/L | 20.1 g/L |
Ethanol consumption | 8.4 g/L | 4.2 g/L | 0 g/L |
Structural Confirmation and Analytical Methods
Applications De Recherche Scientifique
Anti-Cancer Properties
Mechanisms of Action
GA-F has demonstrated notable cytotoxic effects against various cancer cell lines. Research indicates that it inhibits tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, GA-F has been shown to inhibit the expression of matrix metalloproteinase 2 (MMP2), which is implicated in cancer metastasis . Additionally, it affects signaling pathways such as PI3K/Akt/mTOR, leading to enhanced autophagy and apoptosis in non-small cell lung cancer cells .
Case Studies
- Lung Cancer: In vivo studies using LLC-bearing mice revealed that GA-F significantly inhibited tumor growth without observable side effects .
- Breast Cancer: GA-F exhibited apoptotic activity against MCF-7 cells, causing cell cycle arrest in the G1 phase and decreasing levels of proteins associated with cell proliferation .
Anti-Inflammatory Effects
GA-F has shown promise in modulating inflammatory responses. It exerts its effects by inhibiting key signaling pathways, such as NF-κB and JAK3/STAT3. These pathways are critical in mediating inflammation and have implications in conditions like arthritis and neuroinflammation.
Case Studies
- Arthritis Models: In collagen-induced arthritis models, GA-F demonstrated significant therapeutic effects by reducing inflammation in tarsal joints .
- Neuroinflammation: GA-F's deacetylated form has been reported to inhibit lipopolysaccharide-induced neuroinflammation in microglial cells by promoting the expression of brain-derived neurotrophic factor (BDNF) and inhibiting pro-inflammatory cytokines .
Anti-Viral Activity
Research has indicated that GA-F possesses anti-HIV properties. It has been shown to inhibit HIV protease activity effectively, which is crucial for viral replication.
Case Studies
- In vitro studies have demonstrated that various ganoderic acids, including GA-F, exhibit significant inhibitory activity against HIV-1 proteases, with IC50 values ranging from 20 to 90 μmol/L . This suggests potential for further development as an anti-HIV therapeutic agent.
Hepatoprotective Effects
GA-F has also been studied for its protective effects against liver damage induced by alcohol consumption. It mitigates oxidative stress and regulates lipid metabolism.
Case Studies
- In animal models subjected to excessive alcohol intake, GA-F supplementation significantly reduced liver injury markers and improved liver function parameters. It modulated intestinal microbiota composition favorably by increasing beneficial bacteria such as Lactobacillus and Bifidobacterium while decreasing harmful species like Helicobacter .
Summary Table of Applications
Mécanisme D'action
Ganoderenic acid F exerts its effects through multiple molecular targets and pathways:
Anti-tumor Activity: It inhibits angiogenesis and alters proteins involved in cell proliferation and apoptosis.
Molecular Targets: The compound targets various signaling pathways, including the p53-MDM2 pathway, which is crucial for its anti-cancer effects.
Comparaison Avec Des Composés Similaires
Ganoderenic acid F is unique among ganoderic acids due to its specific molecular structure and biological activities. Similar compounds include:
- Ganoderic acid A
- Ganoderic acid C6
- Ganoderic acid G
- Ganoderenic acid D
- Ganoderenic acid A These compounds share similar triterpenoid structures but differ in their specific functional groups and biological activities .
This compound stands out for its potent anti-tumor and anti-metastatic properties, making it a valuable compound for further research and development in various scientific fields.
Activité Biologique
Ganoderenic acid F (GAF) is a bioactive compound derived from the medicinal mushroom Ganoderma lucidum, commonly known as reishi. This compound has garnered significant attention due to its diverse biological activities, particularly in the fields of oncology, neuroprotection, and anti-inflammatory responses. This article synthesizes recent findings on the biological activity of GAF, supported by data tables and case studies.
Chemical Structure and Pharmacokinetics
This compound is a triterpenoid characterized by its complex chemical structure, which contributes to its biological properties. The pharmacokinetic profile of GAF indicates rapid absorption following oral administration, with peak plasma concentrations occurring approximately 30 minutes post-ingestion under fasting conditions. However, the presence of food can significantly alter its absorption characteristics, delaying peak concentrations and reducing overall bioavailability .
1. Anticancer Properties
GAF exhibits notable anticancer effects across various cancer cell lines. Research has shown that GAF selectively inhibits the growth of human hepatoma cells (Huh-7) and colorectal carcinoma cells (HCT-116), leading to apoptosis through mechanisms involving mitochondrial dysfunction and activation of caspases .
Table 1: Anticancer Activity of this compound
Cell Line | Effect | Mechanism |
---|---|---|
Huh-7 (Hepatoma) | Growth inhibition | Induction of apoptosis via mitochondrial pathway |
HCT-116 (Colorectal) | Cytotoxicity | Activation of caspases and disruption of cell cycle |
Raji (Burkitt's lymphoma) | Apoptosis induction | Inhibition of topoisomerases I and II |
2. Neuroprotective Effects
GAF has demonstrated protective effects against neuroinflammation, particularly in models of Alzheimer's disease. In vitro studies using BV2 microglial cells revealed that GAF significantly reduced lipopolysaccharide (LPS)-induced nitric oxide (NO) production and suppressed pro-inflammatory cytokines such as TNF-α and IL-6. This anti-inflammatory action is mediated through the inhibition of the NF-κB signaling pathway .
Case Study: Neuroinflammation Model
In a murine model, administration of GAF resulted in improved cognitive function and reduced neuroinflammatory markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
3. Anti-inflammatory Activity
GAF exhibits strong anti-inflammatory properties by modulating immune responses. It effectively inhibits the activation of microglia and astrocytes in response to inflammatory stimuli, thereby reducing the production of inflammatory mediators .
Table 2: Anti-inflammatory Effects of this compound
Inflammatory Model | Effect | Mechanism |
---|---|---|
BV2 Microglial Cells | Reduced NO production | Inhibition of iNOS expression |
Mouse Model | Decreased serum cytokines | Suppression of NF-κB pathway |
Propriétés
IUPAC Name |
2-methyl-4-oxo-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18,21H,8-9,11-14H2,1-7H3,(H,36,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLYRDZEWGVGFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901185082 | |
Record name | (20E)-3,7,11,15,23-Pentaoxolanosta-8,20(22)-dien-26-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901185082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120462-47-7 | |
Record name | (20E)-3,7,11,15,23-Pentaoxolanosta-8,20(22)-dien-26-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120462-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (20E)-3,7,11,15,23-Pentaoxolanosta-8,20(22)-dien-26-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901185082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.